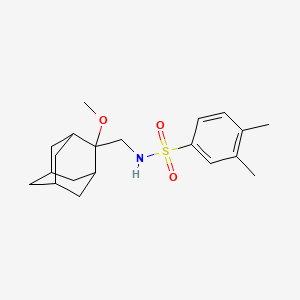![molecular formula C13H14Cl2N2 B2479305 {4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride CAS No. 1519-07-9](/img/structure/B2479305.png)
{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride” is a chemical compound with the CAS Number: 1519-07-9. Its molecular weight is 269.17 and its IUPAC name is 4-[(E)-2-(2-pyridinyl)ethenyl]aniline dihydrochloride . It is a salt with 2HCl .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12N2.2ClH/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13;;/h1-10H,14H2;2*1H/b9-6+;; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Aplicaciones Científicas De Investigación
Fluoroionophores Development
- A series of fluoroionophores developed from diamine-salicylaldehyde derivatives demonstrated metal recognition capabilities. Specifically, certain derivatives showcased unique metal chelating properties, including response to Zn+2 and Cd+2, attributed to the pyridine moiety enabling metal-fluorophore complexation. These fluoroionophores were tested for cellular metal staining in fluorescence methods (Hong, Lin, Hsieh, & Chang, 2012).
Radiosynthesis for Nicotinic Acetylcholine Receptors Study
- The compound demonstrated high affinity for nicotinic acetylcholine receptors in in vitro binding assays, with potential as a tracer for positron emission tomography studies of nAChR (Brown, Pavlova, Mukhin, Kimes, & Horti, 2001).
Two-Photon Absorption Chromophores
- New multi-branched two-photon absorption chromophores containing styrylpyridyl moieties were synthesized. They exhibited significant two-photon absorption cross-sections and induced fluorescent wavelengths, indicating their potential as two-photon absorption fluorophores for photopolymerization applications (Yan, Fan, Guo, Lam, Huang, Sun, Tian, Wang, Tian, Wang, & Chen, 2007).
Synthesis of Conjugated Alkenyl Pyridines
- 4-Alkylpyridines were converted to conjugated 1,1-disubstituted alkenyl pyridines, a process involving alkylidene dihydropyridine intermediates, highlighting a method for creating vinyl pyridines under mild conditions (Shivers, Tun, McLean, & Pigge, 2022).
Multi-Stimuli Responsive Fluorescence Switching
- A divinylanthracene derivative showcased multi-stimuli responsive fluorescence, including piezochromism and protonation effects. This study elucidated mechanisms within stimuli-responsive luminescent materials, suggesting potential applications in sensing and display devices (Dong, Zhang, Tan, Wang, Chen, Li, Ye, Xu, Zou, & Tian, 2013).
Biomolecule Labeling with Two-Photon Absorbing Dyes
- Novel two-photon absorbing dyes were synthesized for biomolecule labeling. These dyes displayed significant two-photon absorption cross-sections and were proposed for tracking biomolecules using two-photon scanning microscopy (Xiao, Mei, Wang, Li, Qian, Yin, & Xu, 2011).
Synthesis of Pyridinyl-Pyrimidinamine Derivatives
- A method for synthesizing pyridinyl-4-pyrimidinamine derivatives was developed, offering potential avenues for creating new compounds with distinct properties (Mazik & Zieliński, 1996).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(E)-2-pyridin-2-ylethenyl]aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2.2ClH/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13;;/h1-10H,14H2;2*1H/b9-6+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZBNUCKBYLPSO-SWSRPJROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2479222.png)
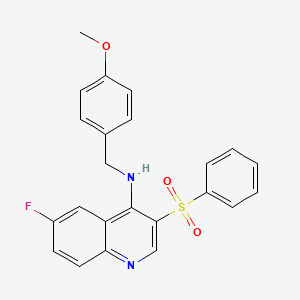

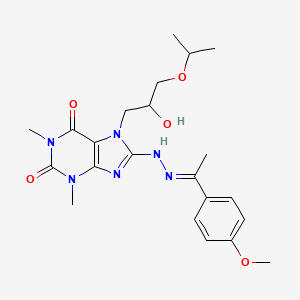
![7-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B2479227.png)
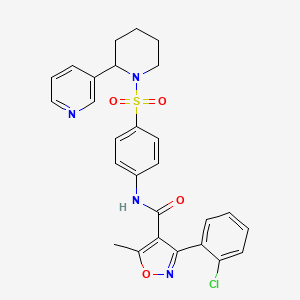
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2479230.png)
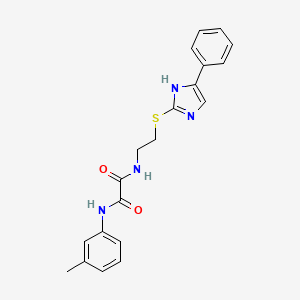
![3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479235.png)


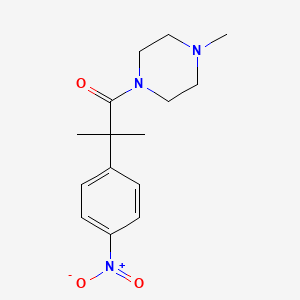
![[3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2479241.png)
